Axitinib Impurity 1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

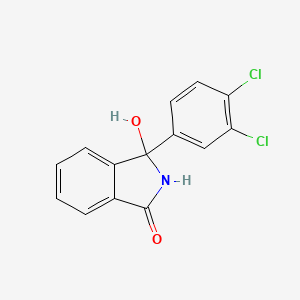

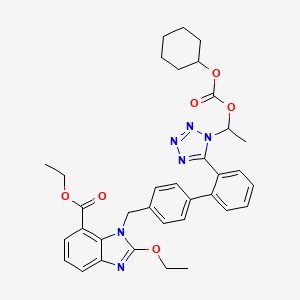

Axitinib Impurity 1 is an indazole derivative . It is most commonly marketed under the name Inlyta® and is available in oral formulations . Axitinib is a second-generation tyrosine kinase inhibitor that works by selectively inhibiting vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3) .

Synthesis Analysis

Axitinib and its impurities have been synthesized through various chemical processes . For instance, cocrystallization of axitinib with carboxylic acids has been attempted to improve its aqueous solubility . One salt cocrystal with fumaric acid and two molecular cocrystals with suberic acid and trans-cinnamic acid were successfully prepared by liquid assisted grinding and slurry methods .Molecular Structure Analysis

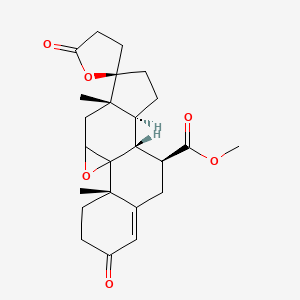

The molecular formula of Axitinib is C22H18N4OS . The molecular weight is 386.47 . The molecular structure of Axitinib involves an indazole derivative .Chemical Reactions Analysis

Axitinib undergoes various chemical reactions during its synthesis . For example, in the cocrystallization process, axitinib reacts with carboxylic acids to form cocrystals .Physical And Chemical Properties Analysis

Axitinib has a short effective plasma half-life (range 2.5–6.1 h), and the plasma accumulation of axitinib is in agreement with what is expected based on the plasma half-life of the drug . Axitinib is absorbed relatively rapidly, reaching maximum observed plasma concentrations (C max) within 4 h of oral administration . The mean absolute bioavailability of axitinib is 58% . Axitinib is highly (>99%) bound to human plasma proteins with preferential binding to albumin and moderate binding to α1-acid glycoprotein .安全和危害

Axitinib is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and is suspected of causing genetic defects and damaging fertility . It may cause damage to organs through prolonged or repeated exposure . Axitinib is eliminated via hepatobiliary excretion with negligible urinary excretion .

未来方向

To improve the clinical efficacy of Axitinib, which is severely limited by low oral bioavailability due to its poor aqueous solubility, researchers have attempted cocrystallization of Axitinib with a group of carboxylic acids . The newly obtained cocrystals show a significantly improved apparent solubility and dissolution rate without compromising the physical stability of the drug . These findings suggest that the cocrystals could be used as promising solid forms of Axitinib for the development of its more effective oral formulations .

属性

CAS 编号 |

885126-40-9 |

|---|---|

产品名称 |

Axitinib Impurity 1 |

分子式 |

C22H18N4OS |

分子量 |

386.48 |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

Axitinib Impurity c |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

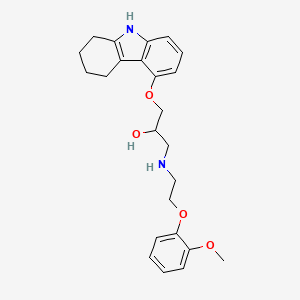

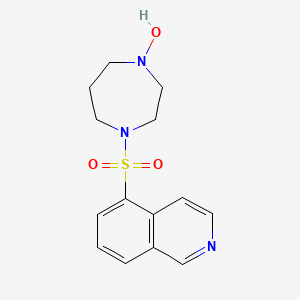

![Ammonium 4-[2-({3-[(9H-carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-3-methoxyphenyl sulfate](/img/structure/B600937.png)